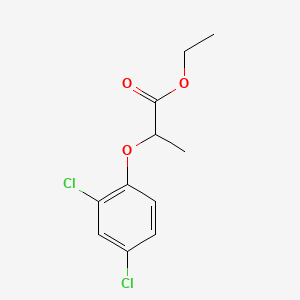

Ethyl 2-(2,4-dichlorophenoxy)propionate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,4-dichlorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3/c1-3-15-11(14)7(2)16-10-5-4-8(12)6-9(10)13/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLMOOOPSWVIHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973629 | |

| Record name | Ethyl 2-(2,4-dichlorophenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58048-39-8 | |

| Record name | Ethyl 2-(2,4-dichlorophenoxy)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58048-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2,4-dichlorophenoxy)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058048398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(2,4-dichlorophenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(2,4-dichlorophenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Ethyl 2 2,4 Dichlorophenoxy Propionate and Analogues

General Synthesis Pathways for Phenoxypropionate Esters

The synthesis of phenoxypropionate esters, including Ethyl 2-(2,4-dichlorophenoxy)propionate, is typically achieved through a method analogous to the Williamson ether synthesis. The core of this process involves the formation of an ether linkage between a phenol (B47542) and a propionate (B1217596) moiety.

A common pathway involves the reaction of a substituted phenol with an alkyl 2-halopropionate. For the synthesis of the parent acid, 2-(2,4-dichlorophenoxy)propionic acid, 2,4-dichlorophenol (B122985) is reacted with 2-chloropropionic acid in a solvent such as dimethyl sulfoxide (B87167) in the presence of a base like potassium hydroxide. google.com The subsequent esterification of the resulting carboxylic acid with ethanol (B145695) yields the ethyl ester.

Alternatively, the direct synthesis of the ester can be accomplished by reacting 2,4-dichlorophenol with ethyl 2-chloropropionate. The reaction is facilitated by a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion that then displaces the halogen from the propionate ester.

The general reaction can be summarized as follows:

Step 1 (Acid Synthesis): 2,4-Dichlorophenol + 2-Chloropropionic Acid → 2-(2,4-Dichlorophenoxy)propionic Acid

Step 2 (Esterification): 2-(2,4-Dichlorophenoxy)propionic Acid + Ethanol → this compound

This fundamental pathway serves as the basis for producing a wide array of phenoxypropionate herbicides. wikipedia.org

Targeted Synthesis of Enantiopure Isomers of this compound

Phenoxypropionate herbicides possess a chiral center at the C2 position of the propionate group. It has been established that the herbicidal activity resides almost exclusively in the (R)-enantiomer. researchgate.net This has driven the development of synthetic methods to produce enantiomerically pure isomers, allowing for lower application rates and reduced environmental impact.

One effective strategy for obtaining enantiopure 2-aryloxypropionic acids is through the kinetic resolution (KR) of a racemic mixture. urfu.ru This technique involves reacting a racemic mixture of 2-aryloxy propionyl chlorides with a chiral, non-racemic amine. urfu.ru The two enantiomers of the acyl chloride react at different rates with the chiral amine, leading to the formation of diastereomeric amides. urfu.ru This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as an amide) from the slower-reacting, unreacted enantiomer (as the acyl chloride). urfu.ru The unreacted, enantiomerically enriched acyl chloride can then be hydrolyzed to the desired enantiopure carboxylic acid. urfu.ru

Another approach is stereospecific synthesis, starting from a chiral precursor. For instance, the well-known herbicide Fenoxaprop-p-ethyl [ethyl (R)-2-{4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy}propionate] is synthesized from ethyl (S)-O-(p-toluenesulfonyl)lactate. researchgate.net The reaction with the corresponding phenol proceeds via a Walden inversion (an SN2 reaction), which inverts the stereochemistry from (S) in the starting material to the desired (R)-configuration in the final product with high optical purity. researchgate.net

Development of Novel Phenoxypropionate-Based Herbicidal Ionic Liquids

A significant innovation in herbicide formulation is the conversion of conventional active ingredients into ionic liquids (ILs), creating so-called Herbicidal Ionic Liquids (HILs). acs.orgnih.gov This transformation is designed to overcome issues associated with conventional formulations, such as volatility, environmental leaching, and the need for adjuvants. acs.orgnih.gov

The synthesis of phenoxypropionate-based HILs involves replacing the ester group with an ionic bond. This is achieved by converting the phenoxypropionic acid into its anionic form (the herbicidal anion) and pairing it with a large organic cation. acs.org This process typically involves a metathesis or anion exchange reaction.

Common cations used in the synthesis of HILs include:

Quaternary ammonium (B1175870) acs.org

Imidazolium acs.org

Pyridinium acs.org

Phosphonium acs.org

Piperidinium acs.org

The resulting HILs exhibit unique physicochemical properties. nih.gov They have reduced vapor pressure, which minimizes drift, and their solubility in water can be tuned by selecting different cation/anion pairs, potentially reducing their mobility in soil. acs.org Furthermore, because many of the cations themselves have surfactant properties, the need for additional adjuvants in the formulation can be eliminated. acs.org

Table 1: Common Cations for Herbicidal Ionic Liquid (HIL) Synthesis

| Cation Type | Example Structure | Key Properties |

|---|---|---|

| Quaternary Ammonium | Tetramethylammonium | Improves wetting properties |

| Imidazolium | 1-Butyl-3-methylimidazolium | Tunable solubility |

| Pyridinium | N-Butylpyridinium | Can enhance biological activity |

| Phosphonium | Tetrabutylphosphonium | High thermal stability |

Design and Synthesis of Hybrid Structures Incorporating the Phenoxypropionate Moiety

To discover new herbicides with enhanced activity, broader spectrums, and improved crop safety, researchers have designed and synthesized hybrid molecules that combine the phenoxypropionate moiety with other biologically active scaffolds.

Quinazolinone is a heterocyclic scaffold known for a wide range of biological activities. nih.govnih.gov By combining this structure with a phenoxypropionate group, novel herbicidal compounds have been developed. researchgate.net

A general synthetic route to these hybrids involves the preparation of a 2-substituted-3,1-benzoxazin-4-one from anthranilic acid. researchgate.net This intermediate is then reacted with an amine-functionalized phenoxypropionate derivative. The amine attacks the carbonyl group of the benzoxazinone, leading to ring-opening and subsequent recyclization to form the stable quinazolinone ring system, covalently linked to the phenoxypropionate moiety. Recent research has focused on creating quinazolinone-phenoxypropionate hybrids containing a diester moiety, which have shown excellent herbicidal activity against various grass weeds while displaying higher safety for broadleaf crops. researchgate.net

The 1,3,5-triazine (B166579) ring is another key structural component in many commercial herbicides. Hybrid molecules incorporating both phenoxypropionate and triazine systems have been synthesized and investigated. gigvvy.com The synthesis typically starts with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). gigvvy.comresearchgate.net The three chlorine atoms on the triazine ring have different reactivities and can be substituted sequentially in a controlled manner through aromatic nucleophilic substitution reactions. gigvvy.com By reacting cyanuric chloride with phenoxypropionic acid derivatives under specific conditions, one or more of the chlorine atoms can be replaced by a phenoxypropionate group, leading to a new class of potential herbicides. gigvvy.com

Building upon the importance of stereochemistry, significant effort has been dedicated to synthesizing more complex, optically active aryloxyphenoxypropionate (AOPP) esters. researchgate.netresearchgate.net These compounds often feature a second aryloxy group attached to the first phenyl ring, a common structure in highly potent AOPP herbicides. wikipedia.orgresearchgate.net

The synthesis of these molecules often relies on using chiral building blocks. For example, (R)-2-(4-hydroxyphenoxy)propionic acid is a pivotal intermediate for creating AOPP herbicides. researchgate.net This optically pure acid can be reacted with various halo-aromatic or halo-heterocyclic compounds, such as substituted halopyridines, to generate complex ester derivatives with multiple chiral centers and defined stereochemistry. researchgate.net A facile method has been reported for synthesizing R,R-2-(4-(2-(4-(5-chloro-3-halopyridin-2-yloxy)-phenoxy)-propionyloxy)-phenoxy)-propionic acid esters, demonstrating the construction of advanced, optically active herbicidal candidates. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorophenol |

| 2-Chloropropionic Acid |

| 2-(2,4-Dichlorophenoxy)propionic Acid |

| Ethanol |

| Ethyl 2-chloropropionate |

| Potassium Hydroxide |

| Dimethyl Sulfoxide |

| Fenoxaprop-p-ethyl |

| Ethyl (S)-O-(p-toluenesulfonyl)lactate |

| Tetramethylammonium |

| 1-Butyl-3-methylimidazolium |

| N-Butylpyridinium |

| Tetrabutylphosphonium |

| Anthranilic Acid |

| 2-Substituted-3,1-benzoxazin-4-one |

| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) |

| (R)-2-(4-hydroxyphenoxy)propionic acid |

Analytical Characterization of Synthesized Compounds for Research Purity

The verification of a synthesized compound's identity and the determination of its purity are critical steps in chemical research. For this compound and its analogues, a multi-technique analytical approach is employed to ensure the material meets the high standards required for scientific investigation. This process involves unequivocally confirming the chemical structure and quantifying any impurities, which may include starting materials, byproducts, or isomers. The purity of related compounds, such as Dichlorprop-methyl ester, is often reported to be around 98% for analytical standards. nacchemical.com

A combination of chromatographic and spectroscopic methods is typically utilized to provide a comprehensive characterization of the final product.

Chromatographic Techniques

Chromatography is fundamental for separating the target compound from any impurities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed.

Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is highly effective for analyzing volatile and thermally stable compounds like this compound. The method separates components based on their boiling points and interactions with the stationary phase of the GC column. Product analysis for the parent acid, Dichlorprop (B359615), is often carried out by GC of its methyl ester. nih.gov The purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. For this compound, a standard non-polar column has been used to determine a Kovats Retention Index of 1633.2. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for a wide range of compounds. For phenoxypropionate analogues, a reversed-phase column, such as a C18, is frequently used with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and acidified water. nih.govresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the aromatic ring of the molecule absorbs strongly, such as 230 nm. nih.gov HPLC is particularly useful for analyzing samples that may contain non-volatile impurities or for compounds that might degrade at the high temperatures used in GC. For instance, analytical methods for related phenoxy acids and their esters in various samples have been developed using HPLC coupled to a mass spectrometer. epa.gov

Spectroscopic Techniques

Spectroscopy provides detailed information about the molecular structure, which is used to confirm the identity of the synthesized compound.

Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight of a compound and providing structural information through fragmentation patterns. When coupled with GC (GC-MS) or LC (LC-MS), it allows for the identification of impurities even at trace levels. researchgate.netepa.gov The mass spectrum for this compound shows characteristic peaks corresponding to the molecular ion and specific fragments resulting from the cleavage of the ester and ether bonds. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful techniques for elucidating the structure of an organic molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the ethyl group protons, the methyl group proton on the propionate moiety, and the aromatic protons. orientjchem.org

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the C=O stretch of the ester, the C-O stretches of the ester and ether linkages, and vibrations associated with the dichlorinated aromatic ring. analis.com.my

The table below summarizes the common analytical techniques used for the characterization and purity assessment of this compound.

| Technique | Purpose | Typical Findings |

| HPLC | Purity assessment and quantification | A primary peak for the target compound with retention time dependent on conditions; separation from polar and non-polar impurities. |

| GC-MS | Purity assessment, impurity identification, and structural confirmation | A primary peak at a specific retention time; mass spectrum confirming the molecular weight (263.11 g/mol ) and characteristic fragmentation pattern. nih.govspectrabase.com |

| ¹H NMR | Structural confirmation and identification | Signals corresponding to aromatic protons, the methine proton, and the ethyl ester group protons, confirming the molecular structure. |

| FTIR | Functional group identification | Characteristic absorption bands for C=O (ester), C-O (ether and ester), and C-Cl bonds, as well as aromatic C-H bonds. |

Impurity Profiling

A critical aspect of analytical characterization is the identification of relevant impurities. For phenoxypropionate herbicides, these can include the parent acid (e.g., Dichlorprop), the corresponding phenol (2,4-Dichlorophenol), or polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). researchgate.netherts.ac.uk Regulatory and research standards often set strict limits for such impurities. Analytical methods, particularly GC-MS and LC-MS/MS, are optimized to detect and quantify these specific compounds at very low levels. epa.gov

The table below provides an example of analytical data that may be obtained for this compound.

| Analysis | Parameter | Value | Reference |

| Molecular Formula | - | C₁₁H₁₂Cl₂O₃ | nih.govspectrabase.com |

| Molecular Weight | - | 263.11 g/mol | nih.gov |

| GC Retention Index | Kovats, non-polar column | 1633.2 | nih.gov |

| Mass Spectrometry | Exact Mass | 262.01635 g/mol | spectrabase.com |

Molecular and Cellular Mechanisms of Herbicidal Action of Ethyl 2 2,4 Dichlorophenoxy Propionate

Auxin Mimicry and Perturbation of Plant Hormonal Homeostasis

The primary mechanism of action for dichlorprop (B359615), the active form of Ethyl 2-(2,4-dichlorophenoxy)propionate, is its function as a synthetic auxin. herts.ac.uk These synthetic compounds are structurally similar to the natural plant hormone IAA and elicit similar physiological responses. wikipedia.orgpressbooks.pubscispace.com However, unlike IAA, which is tightly regulated by the plant through synthesis, degradation, and conjugation, synthetic auxins like dichlorprop are more stable and persist in plant tissues for longer periods. nih.govnih.govactabotanica.org

This persistence leads to a supraoptimal concentration of auxin activity, overriding the plant's natural hormonal regulation and creating a significant hormonal imbalance. nih.govactabotanica.org The herbicide binds to auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1) and other Auxin Signaling F-box (AFB) proteins. nih.gov This binding initiates a cascade of molecular events that would normally be tightly controlled, leading to the deregulation of numerous growth processes and ultimately, the death of susceptible plants. nih.govresearchgate.net

Table 1: Comparison of Natural and Synthetic Auxin Characteristics

| Feature | Indole-3-acetic acid (IAA) | Dichlorprop (Active form of this compound) |

|---|---|---|

| Type | Natural plant hormone wikipedia.org | Synthetic auxin herbicide nih.gov |

| Regulation in Plant | Tightly regulated by synthesis, degradation, and conjugation encyclopedia.pub | Not easily regulated by the plant encyclopedia.pub |

| Stability | Relatively unstable nih.gov | More stable and persistent nih.govnih.gov |

| Effect at High Conc. | Growth inhibition nih.gov | Uncontrolled, lethal growth in susceptible plants wikipedia.orgencyclopedia.pub |

| Primary Receptor | Binds to auxin receptors (e.g., TIR1/AFB) nih.gov | Binds to auxin receptors (e.g., TIR1/AFB) nih.gov |

Cellular Level Responses to this compound Exposure in Susceptible Plants

The hormonal chaos induced by dichlorprop triggers a series of detrimental responses at the cellular level in susceptible broadleaf plants. encyclopedia.pubnih.gov

One of the most prominent effects of auxin herbicides is the induction of uncontrolled and abnormal cell elongation and division. wikipedia.orgpressbooks.pubresearchgate.net The sustained signal from the synthetic auxin leads to unsustainable growth, causing visible symptoms such as the twisting and elongation of stems and leaves, a phenomenon known as epinasty. encyclopedia.pubnih.gov This rapid, disorganized growth damages the plant's vascular tissues, disrupting the transport of water and nutrients and contributing significantly to the plant's death. wikipedia.orgnufarm.com Research on the R-enantiomer of dichlorprop (the herbicidally active form) showed it caused a significant disturbance to leaf morphology and mesophyll cell structure in Arabidopsis thaliana. nih.gov

Normal plant cell growth is dependent on a process called "acid growth," where auxin stimulates proton pumps in the cell membrane, lowering the pH of the cell wall. unl.edu This acidic environment activates enzymes that loosen the cell wall, increasing its plasticity and allowing the cell to expand. Dichlorprop is thought to abnormally increase cell wall plasticity, which facilitates the excessive and uncontrolled cell enlargement that characterizes its herbicidal action. wikipedia.orgresearchgate.net This loss of structural integrity contributes to the malformations and eventual collapse of plant tissues.

A well-documented and early response to toxic levels of auxinic herbicides is the massive overproduction of ethylene (B1197577), a plant stress hormone. nih.govresearchgate.net This is achieved through the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway. nih.govactabotanica.orgresearchgate.net The resulting "stress ethylene" contributes to a range of herbicidal symptoms, including senescence (aging), chlorosis (loss of chlorophyll), and tissue decay, accelerating the death of the plant. nih.gov This interaction between auxin and ethylene signaling pathways is a critical aspect of the herbicidal mechanism. nih.gov

Table 2: Key Cellular Responses to Dichlorprop Exposure

| Cellular Process | Effect of Dichlorprop | Consequence |

|---|---|---|

| Cell Division & Elongation | Uncontrolled and abnormal stimulation wikipedia.org | Malformed growth, epinasty, vascular tissue damage encyclopedia.pubwikipedia.orgnih.gov |

| Cell Wall Plasticity | Abnormal increase wikipedia.org | Loss of structural integrity, uncontrolled cell expansion wikipedia.org |

| Nucleic Acid & Protein Synthesis | Unregulated increase, potential for inhibition wikipedia.orgresearchgate.netnih.gov | Disruption of normal metabolism and cellular function nufarm.com |

| Ethylene Biosynthesis | Massive induction of ACC synthase nih.govactabotanica.org | Overproduction of stress ethylene, leading to senescence and tissue decay nih.gov |

| Biomembrane Integrity | ROS accumulation, lipid peroxidation nih.gov | Increased permeability, membrane damage, cell death nih.govnih.gov |

The physiological stress induced by dichlorprop leads to the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which cause significant oxidative stress. nih.govnih.gov This oxidative stress can overwhelm the plant's antioxidant defense systems. A study on the herbicidally active (R)-dichlorprop isomer demonstrated that it triggers an iron-dependent, ferroptosis-like cell death in Arabidopsis thaliana. nih.gov This process involves the accumulation of ROS and lipid peroxides, which attack and degrade cellular membranes. nih.gov The resulting damage disrupts the structure and function of the membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. nih.govplos.org

Specific Target Site Interactions: ACCase Inhibition by Aryloxyphenoxypropionates

While this compound is a phenoxypropionate compound, its mechanism of action is distinct from the aryloxyphenoxypropionate (AOPP or 'FOP') class of herbicides. researchgate.net The AOPP class, which includes compounds like diclofop-methyl (B104173) and fenoxaprop-P-ethyl, specifically targets and inhibits the enzyme acetyl-CoA carboxylase (ACCase). ucanr.edufrontiersin.org This enzyme is critical for the first committed step in fatty acid biosynthesis. ucanr.edu

ACCase inhibitors halt lipid biosynthesis, which is essential for maintaining cell membrane integrity. scielo.br This disruption leads to a loss of function in the meristematic tissues, or growing points, of susceptible grass species. ucanr.edu Symptoms include the cessation of growth followed by chlorosis and necrosis of new leaves. ucanr.edu The selectivity of AOPP herbicides is based on the structural form of ACCase in different plant types; grasses possess a susceptible homomeric form of the enzyme in their chloroplasts, whereas most broadleaf plants have a resistant heteromeric form. scielo.br

This compound does not function by inhibiting ACCase. Instead, as a synthetic auxin, it overwhelms the plant's normal hormonal balance. nih.gov This leads to a cascade of effects including epinastic growth, stem twisting, and ultimately, vascular tissue damage and plant death. wikipedia.org The structural similarity between the phenoxypropionate and aryloxyphenoxypropionate classes highlights the specificity of herbicide-target site interactions.

Table 1: Comparison of Herbicide Classes and Target Sites

| Herbicide Class | Example Compound | Primary Target Site | Primary Effect |

|---|---|---|---|

| Phenoxypropionic Acid | This compound | Auxin Receptors | Uncontrolled Growth (Synthetic Auxin) |

| Aryloxyphenoxypropionate (AOPP) | Diclofop-methyl | Acetyl-CoA Carboxylase (ACCase) | Inhibition of Fatty Acid Synthesis |

Systemic Translocation Dynamics within Plant Vasculature

The effectiveness of this compound as a systemic herbicide relies on its ability to move throughout the plant from the point of application. After foliar absorption, the compound is translocated via the plant's vascular system, which is composed of the xylem and phloem. mt.govwikipedia.org The xylem transports water and minerals from the roots to the rest of the plant, while the phloem transports sugars and other organic molecules from the leaves (sources) to areas of active growth or storage (sinks). nih.govnih.gov

As a weak acid herbicide, its movement is influenced by the "ion trap" mechanism. The ester form, this compound, is more lipophilic than its acid form (Dichlorprop), which facilitates rapid penetration of the leaf cuticle. mdpi.com Inside the plant, the ester is hydrolyzed to the active acid anion, Dichlorprop. mdpi.comnih.gov

This active form can be translocated throughout the plant in both the xylem and phloem. unl.edu This ambimobile translocation allows the herbicide to reach critical sites of action, such as the meristems in shoots and roots, where cell division is rapid. wikipedia.orgmt.gov The accumulation of the herbicide in these growing points induces the phytotoxic effects characteristic of synthetic auxins, leading to the disruption of normal development and eventual death of the weed. wikipedia.org Studies on the related compound 2,4-D have confirmed its translocation from leaves to other plant parts, accumulating in meristematic tissues. mt.govfrontiersin.org

Table 2: Translocation Properties of this compound

| Property | Description |

|---|---|

| Mobility | Systemic |

| Primary Absorption Route | Foliar (through leaves) |

| Vascular Transport | Ambimobile (Xylem and Phloem) |

| Accumulation Sites | Meristematic tissues (growing points) of roots and shoots |

Structure Activity Relationship Sar Studies for Herbicidal Efficacy

Influence of Ester Moiety on Herbicidal Activity and Uptake

The esterification of the carboxylic acid group in phenoxypropionic acids, such as dichlorprop (B359615), plays a critical role in the uptake and translocation of the herbicide in plants. Ethyl 2-(2,4-dichlorophenoxy)propionate is technically a pro-herbicide; the ethyl ester form is not the active molecule itself but facilitates delivery to the target site within the plant.

The primary function of the ester group is to increase the lipophilicity (fat-solubility) of the molecule compared to its parent carboxylic acid or salt forms. trb.org This enhanced lipophilicity allows for more efficient penetration of the waxy outer cuticle of plant leaves. ucanr.edu Once absorbed into the plant tissue, plant enzymes, specifically esterases, rapidly hydrolyze the ethyl ester to release the free acid, 2-(2,4-dichlorophenoxy)propionic acid (dichlorprop). ucanr.eduwikipedia.org This free acid is the biologically active form that mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. wikipedia.orgwikipedia.org

The choice of the alcohol used for esterification can modulate the herbicide's properties. While the ethyl ester is effective, other esters, such as the 2-ethylhexyl ester, are also used commercially for dichlorprop and related phenoxy herbicides like 2,4-D. wikipedia.orgcanada.ca Generally, longer alkyl chain esters can exhibit different rates of uptake and hydrolysis, influencing the speed and efficacy of the herbicidal action. mdpi.com The relationship between the ester moiety and herbicidal activity is a balance between cuticular penetration and subsequent release of the active acid.

Table 1: Comparison of Physicochemical Properties and Herbicidal Action Stage

| Compound Form | Property | Role in Herbicidal Action |

| Ethyl Ester (Pro-herbicide) | High Lipophilicity | Enhances penetration of the plant's waxy cuticle. |

| Low Water Solubility | Less prone to being washed off the leaf surface by rain. | |

| Free Acid (Active Herbicide) | Higher Polarity | Allows for translocation within the plant's vascular system (phloem) to the sites of action (meristems). |

| Biologically Active | Mimics auxin, disrupting normal plant growth processes. |

Impact of Aromatic Ring Substitution Patterns on Biological Activity

The substitution pattern on the phenoxy aromatic ring is a fundamental determinant of the herbicidal activity of this class of compounds. For this compound, the presence and specific placement of two chlorine atoms at the 2nd and 4th positions of the phenyl ring are crucial for its biological function.

Studies on various phenoxyacetic acids have shown that both the number and position of halogen substituents significantly affect herbicidal potency. jetir.org Deviations from the 2,4-dichloro pattern, such as using different halogens or altering their positions on the ring, can lead to a substantial decrease or complete loss of herbicidal activity. This highlights the strict structural requirements of the target receptor site.

Stereochemical Influences on Herbicidal Potency (R- and S-Enantiomers)

The introduction of a methyl group on the alpha-carbon of the propionate (B1217596) side chain (transforming a phenoxyacetic acid into a phenoxypropionic acid) creates a chiral center. Consequently, this compound exists as two non-superimposable mirror-image isomers, or enantiomers: the (R)-enantiomer and the (S)-enantiomer.

Research has unequivocally demonstrated that the herbicidal activity of dichlorprop resides almost exclusively in the (R)-enantiomer. wikipedia.orgwikipedia.orgjuniperpublishers.com The (S)-enantiomer is considered biologically inactive or possesses negligible herbicidal effect. juniperpublishers.com This stereoselectivity is a classic example of how the three-dimensional shape of a molecule is critical for its interaction with a biological target, in this case, the plant's auxin-binding proteins. The receptor site is chiral and can distinguish between the two enantiomers, binding effectively only to the (R)-form.

This discovery led to the development and commercialization of enantiopure products containing only the active (R)-dichlorprop, often designated as dichlorprop-P (B76475). canada.ca Using the single, active isomer allows for a reduction in the total amount of chemical applied to the environment while maintaining the same level of weed control, thereby reducing the potential for off-target effects from the inactive (S)-enantiomer. The differential activity of the enantiomers is a key aspect of the SAR for this compound. nih.gov

Table 2: Herbicidal Activity of Dichlorprop Enantiomers

| Enantiomer | Common Designation | Herbicidal Activity | Biological Role |

| (R)-2-(2,4-dichlorophenoxy)propionic acid | R-dichlorprop; dichlorprop-P | High | The active isomer (eutomer) that binds to auxin receptors and causes herbicidal effects. |

| (S)-2-(2,4-dichlorophenoxy)propionic acid | S-dichlorprop | Negligible / Inactive | The inactive isomer (distomer) with little to no herbicidal effect. |

Computational Chemistry and Molecular Modeling Approaches in SAR Elucidation

Computational chemistry and molecular modeling have become valuable tools for understanding the SAR of herbicides, including phenoxypropionates. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are used to rationalize and predict the biological activity of these compounds. nih.govmdpi.com

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their observed herbicidal activity. nih.gov These models use calculated molecular descriptors (representing properties like size, shape, lipophilicity, and electronic character) to predict the potency of new, unsynthesized molecules. For phenoxypropionates, QSAR can help identify the optimal combination of aromatic ring substituents and side-chain characteristics for maximum efficacy.

Molecular docking simulations provide insights into how a herbicide molecule, such as the active (R)-dichlorprop acid, fits into the binding site of its target protein. nih.govlongdom.org By modeling the three-dimensional interactions between the herbicide (the ligand) and the receptor, researchers can visualize the key binding forces, such as hydrogen bonds and hydrophobic interactions. nih.gov These studies can explain the observed stereoselectivity, showing why the (R)-enantiomer binds more favorably than the (S)-enantiomer, and rationalize the importance of the 2,4-dichloro substitution pattern on the aromatic ring for a stable and effective interaction.

Comparative SAR Analysis with Other Phenoxy Acid Derivatives

The SAR of this compound is best understood when compared with structurally related phenoxy acid herbicides. The most important comparators are 2,4-D (2,4-dichlorophenoxyacetic acid) and mecoprop (B166265) (2-(4-chloro-2-methylphenoxy)propionic acid).

Comparison with 2,4-D: The primary structural difference between dichlorprop and 2,4-D is the side chain: a propionic acid group for dichlorprop versus an acetic acid group for 2,4-D. wikipedia.org Both share the same 2,4-dichloro-substituted aromatic ring and function as auxin mimics. encyclopedia.pub The key consequence of adding the methyl group to the side chain in dichlorprop is the introduction of chirality, leading to the high stereoselectivity discussed previously. 2,4-D, lacking this chiral center, does not have enantiomers. While both are effective herbicides, their weed control spectra can differ slightly, and the development of resistance in some weed populations has been observed for both. cambridge.orgresearchgate.net

Comparison with Mecoprop (MCPP): Mecoprop is also a phenoxypropionic acid and is chiral, with the (R)-enantiomer being the active form, similar to dichlorprop. The difference lies in the aromatic ring substitution: mecoprop has a 4-chloro and a 2-methyl group, whereas dichlorprop has two chlorine atoms at the 2 and 4 positions. This comparison highlights the subtle but important role of the ring substituents. While both are effective on broadleaf weeds, the change from a 2-chloro group (in dichlorprop) to a 2-methyl group (in mecoprop) can alter the compound's binding affinity to the target receptor, affecting its potency and the range of weeds it controls effectively.

Table 3: Structural Comparison of Phenoxy Acid Herbicides

| Compound | Aromatic Ring Substituents | Acid Side Chain | Chirality |

| 2,4-D | 2-Chloro, 4-Chloro | Acetic | No |

| Dichlorprop | 2-Chloro, 4-Chloro | Propionic | Yes |

| Mecoprop (MCPP) | 2-Methyl, 4-Chloro | Propionic | Yes |

Environmental Dynamics and Transformation of Ethyl 2 2,4 Dichlorophenoxy Propionate

Environmental Transport and Distribution in Diverse Ecosystems

The movement and partitioning of Ethyl 2-(2,4-dichlorophenoxy)propionate in the environment are critical to understanding its potential impact. These processes are influenced by the compound's volatility, water solubility, and its affinity for soil particles.

The potential for atmospheric transport of a pesticide is related to its volatility. For ester formulations of phenoxy herbicides, there is a potential for volatilization from soil and plant surfaces, which can lead to atmospheric transport. While specific data for the ethyl ester of dichlorprop (B359615) is limited, information on related compounds such as the 2-ethylhexyl ester of dichlorprop-P (B76475) indicates a low volatility, with a vapor pressure of 0.54 mPa at 20°C. herts.ac.uk This suggests that while some atmospheric transport is possible, it may not be the primary long-range transport pathway.

Once in the atmosphere, the compound can exist in both vapor and particulate phases. The vapor phase can be degraded by photochemical reactions, while the particulate phase can be removed from the atmosphere through wet and dry deposition. For the related compound 2,4-D, the vapor phase is degraded by hydroxyl radicals with an estimated half-life of about 34 hours. nih.gov Particulate-bound herbicide can be deposited onto soil and water bodies, contributing to contamination in areas distant from the initial application.

This compound can enter surface waters through spray drift during application, runoff from treated agricultural fields, and from atmospheric deposition. The mobility of the compound in the aqueous phase is largely determined by its water solubility and its tendency to hydrolyze.

Phenoxy esters are generally characterized by low water solubility. However, they are known to be short-lived in natural water conditions, rapidly hydrolyzing to the parent acid, dichlorprop. The resulting dichlorprop acid is significantly more water-soluble. This rapid transformation means that the environmental exposure and mobility in aquatic systems are primarily governed by the properties of the dichlorprop acid. The acid form is expected to remain predominantly in the water column rather than adsorbing to sediment.

The behavior of this compound in soil is transient due to its rapid hydrolysis to dichlorprop acid under typical soil conditions. Therefore, the potential for soil adsorption, desorption, and leaching is primarily dictated by the properties of the resulting acid.

Dichlorprop acid is expected to have very high to high mobility in soil. nih.gov Its adsorption to soil particles is generally low and is influenced by soil pH and organic matter content. Anionic herbicides like dichlorprop tend to adsorb less to soils with higher pH and are more strongly bound to soils with higher organic matter content. The potential for leaching into groundwater is therefore a concern, although this may be mitigated by microbial degradation of the acid in the soil.

Table 1: Soil Mobility and Persistence Factors

| Parameter | Value / Description | Implication |

|---|---|---|

| Parent Compound | This compound | Transient presence in soil |

| Primary Degradate | Dichlorprop (acid form) | Governs soil mobility and leaching |

| Soil Adsorption (Koc of acid) | Low | High potential for mobility |

| Leaching Potential | High | Potential to reach groundwater |

| Persistence of Ester | Short-lived (<1 week) in soil | Rapid conversion to the acid form |

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation processes, namely hydrolysis and photolysis, are significant pathways for the transformation of this compound in the environment. These processes break down the initial ester into other compounds.

Hydrolysis is a primary degradation pathway for this compound. Esters of phenoxy herbicides are known to hydrolyze to the corresponding acid and alcohol. In this case, the compound would hydrolyze to dichlorprop acid and ethanol (B145695). This reaction can be catalyzed by acid or base and is also influenced by temperature. researchgate.net

Photolysis, or degradation by sunlight, is another important abiotic degradation pathway. The rate of photolysis can be influenced by the surface on which the compound is present (e.g., soil, water, plant) and the presence of other substances that can act as photosensitizers.

A study on the phototransformation of the closely related 2,4-D ethyl ester on various soil surfaces under UV light and sunlight provides insight into the potential photolytic behavior of this compound. The degradation was found to be significantly slower on soil surfaces compared to an inert glass surface, which was attributed to the quenching effect of humic substances in the soil. researchgate.net The rate of photolysis also varied between different soil types, likely due to differences in organic matter content and the presence of photosensitizing inorganic or organic molecules. researchgate.net The photoreaction on soil surfaces under sunlight is generally slow, leading to the transformation into less toxic components. researchgate.net

Table 2: Half-life of 2,4-D Ethyl Ester (Analogue) on Different Surfaces under Sunlight

| Surface | Half-life (days) |

|---|---|

| Alluvial Soil | 12.37 ± 2.63 |

| Black Soil | 3.04 ± 0.32 |

| Red Soil | 6.07 ± 0.35 |

Data from a study on the phototransformation of 2,4-D ethyl ester, a close analogue of this compound. researchgate.net

The phototransformation pathways are complex and can involve dechlorination and cleavage of the ether linkage, leading to the formation of various photoproducts. researchgate.net

Biotic Degradation Mechanisms and Microbial Involvement

The breakdown of this compound, a chiral phenoxyalkanoic acid herbicide, in the environment is predominantly a biological process driven by soil and water microorganisms. These organisms utilize the compound as a source of carbon and energy, transforming it into less complex and often less toxic substances. The efficiency and pathway of this degradation are highly dependent on environmental conditions, particularly the presence or absence of oxygen, and the specific microbial communities present.

Aerobic Biodegradation Pathways and Metabolites

Under aerobic conditions, the biodegradation of this compound, often referred to by its acid form, dichlorprop, is a multi-step process initiated by specific enzymatic actions. nih.govscispace.com The initial step typically involves the cleavage of the ether bond, a critical reaction that removes the dichlorophenoxy moiety from the propionate (B1217596) side chain. nih.gov This process results in the formation of 2,4-dichlorophenol (B122985) (2,4-DCP) as a primary metabolite. nih.govnih.govnih.gov Subsequent degradation of 2,4-DCP proceeds through ortho-hydroxylation, leading to the formation of 3,5-dichlorocatechol, which is then subject to ortho-cleavage of the aromatic ring. nih.gov

Activated sludge from municipal wastewater treatment plants has been shown to degrade both enantiomers of dichlorprop within seven days, with a preference for the (S)-enantiomer. nih.govscispace.com This enantioselective degradation highlights the specificity of the microbial enzymes involved in the process. nih.govub.ac.id The complete metabolism of the compound under aerobic conditions is evidenced by a significant reduction in dissolved organic carbon. nih.govscispace.com

Central to the aerobic degradation of phenoxyalkanoate herbicides are the aryloxyalkanoate dioxygenases (AADs). pnas.org These are nonheme Fe(II)/α-ketoglutarate-dependent enzymes that catalyze the initial cleavage of the ether linkage in compounds like dichlorprop. pnas.orgnih.gov The genes responsible for encoding these enzymes, such as rdpA and sdpA, have been identified in various soil bacteria. nih.govnih.gov These genes encode for dioxygenases that show enantioselectivity; for example, RdpA is specific for the (R)-enantiomer of dichlorprop, while SdpA acts on the (S)-enantiomer. nih.govnih.gov

The expression of these genes is induced by the presence of the herbicide in the soil. Studies have shown a significant increase in the abundance of rdpA, sdpA, and tfdA (a related dioxygenase gene) in soil microcosms amended with dichlorprop, indicating a responsive proliferation of degrading microorganisms. nih.gov The diversity and expression dynamics of these genes are key factors in the rate and extent of herbicide degradation in the environment. nih.gov

Numerous bacterial strains capable of degrading dichlorprop have been isolated from contaminated soils and water, demonstrating the widespread potential for microbial remediation. researchgate.netij-aquaticbiology.com These isolates often belong to genera known for their versatile metabolic capabilities.

Genera such as Sphingobium, Sphingopyxis, Delftia, and Flavobacterium have been identified as key players in the degradation of dichlorprop. nih.govnih.govresearchgate.net For instance, Sphingomonas herbicidovorans MH can utilize both enantiomers of dichlorprop as its sole carbon and energy source, though it shows a preference for degrading the (S)-enantiomer. nih.gov Similarly, a Flavobacterium sp. was isolated that could grow on dichlorprop and other related phenoxyalkanoic acids. nih.gov

The isolation process typically involves enrichment cultures where soil or water samples are incubated with the herbicide as the sole carbon source. nih.govij-aquaticbiology.com This selects for microorganisms that can metabolize the target compound. Subsequent characterization involves identifying the strains through techniques like 16S rRNA gene sequencing and studying their degradation kinetics and metabolic pathways. ub.ac.idnih.govij-aquaticbiology.com Research has also shown that microbial consortia, where different strains perform complementary metabolic functions, can be more efficient at degrading the herbicide than individual strains. nih.govresearchgate.net For example, a consortium of Sphingobium sp. and Sphingopyxis sp. was shown to synergistically mineralize the (S)-enantiomer of dichlorprop. researchgate.net

Table 1: Isolated Microbial Strains with Dichlorprop Degradation Capability

| Strain/Genus | Source of Isolation | Enantioselectivity | Key Degradation Genes | Reference |

|---|---|---|---|---|

| Sphingomonas herbicidovorans MH | Soil | Preferential for (S)-dichlorprop | sdpA | nih.govnih.gov |

| Delftia acidovorans MC1 | Soil | (R)-dichlorprop | rdpA | nih.gov |

| Flavobacterium sp. MH | Soil | Not specified | Not specified | nih.gov |

| Sphingobium sp. L3 | Enrichment Culture | Degrades both enantiomers | rdpA, sdpA | nih.gov |

| Sphingopyxis sp. | Enrichment Culture | Involved in consortium | Not specified | nih.gov |

| Enterobacter sp. | Abandoned Land | Not specified | Dehalogenase | ij-aquaticbiology.comij-aquaticbiology.com |

| Bacillus megaterium BHS1 | Alkaline Lake | Not specified | Not specified | ub.ac.id |

Anaerobic Biotransformation and Reductive Dechlorination

In the absence of oxygen, the degradation of this compound is significantly slower and follows different pathways. nih.govscispace.com Under anaerobic conditions, such as those found in saturated soils, sediments, and certain wastewater treatment processes, dichlorprop has been observed to be persistent. nih.govscispace.com Studies using anaerobic sewage sludge showed no significant degradation of either enantiomer of dichlorprop over an incubation period of 49 days. nih.govscispace.com

In contrast, the structurally related herbicide 2,4-D can undergo anaerobic biotransformation. nih.govscispace.comnih.gov The primary mechanism in anaerobic degradation is reductive dechlorination, where chlorine atoms are removed from the aromatic ring. nih.govresearchgate.net For 2,4-D, this can lead to the formation of metabolites such as 4-chlorophenol (B41353) and phenol (B47542). nih.govresearchgate.net While direct evidence for the reductive dechlorination of dichlorprop is limited, the pathways observed for 2,4-D suggest potential, albeit slow, transformation routes under specific anaerobic conditions like methanogenic or sulfate-reducing environments. nih.govrsdjournal.org The structural difference in the side chain of dichlorprop (a propionate group versus an acetate (B1210297) group in 2,4-D) may influence the susceptibility of the ether bond to enzymatic attack under anaerobic conditions, contributing to its observed persistence. scispace.com

Microbial Community Dynamics in Herbicide-Treated Environments

The introduction of this compound into soil ecosystems can induce significant shifts in the structure and diversity of the native microbial communities. nih.gov While the herbicide can have a temporary inhibitory effect on some microbial populations, it also acts as a selective pressure, favoring the growth of microorganisms capable of utilizing it as a substrate. nih.govijcmas.com

Environmental Persistence and Half-Life Estimation in Specific Compartments

The persistence of this compound in the environment is a measure of the time it remains in a particular environmental compartment before being broken down or removed. This is often quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. orst.edu The persistence of this herbicide is highly variable and depends on a combination of biotic and abiotic factors, with microbial degradation being the primary driver of its dissipation in soil and water. nih.govherts.ac.uk

In soil, dichlorprop is generally considered to have low to moderate persistence under aerobic conditions. herts.ac.ukresearchgate.net The half-life is significantly influenced by the enantiomeric form, with the (S)-enantiomer often degrading faster than the (R)-enantiomer. nih.gov For example, in one study, the half-life of S-dichlorprop in two different agricultural soils was approximately 8 days, while the R-dichlorprop was more persistent, with half-lives of about 12 to 13 days. nih.gov The degradation rate is also affected by soil characteristics; for instance, dissipation was observed to be faster in soil with lower organic matter content. nih.gov In sterilized soils, dissipation is negligible, confirming that microbial activity is the main route of degradation. nih.gov

In aquatic systems, the persistence of dichlorprop can be greater, particularly under anaerobic conditions where its degradation is significantly inhibited. nih.govscispace.com The half-life of the related compound 2,4-D in aerobic aquatic environments is around 15 days, but can extend to over 300 days under anaerobic conditions. cdc.gov Given the observed persistence of dichlorprop in anaerobic sludge, it is likely to have a long half-life in anoxic water bodies and sediments. nih.govscispace.com

Table 2: Estimated Half-Life (DT50) of Dichlorprop in Different Environmental Compartments

| Compartment | Condition | Enantiomer | Half-Life (Days) | Key Factors | Reference |

|---|---|---|---|---|---|

| Agricultural Soil A | Aerobic | S-dichlorprop | 8.22 | Microbial activity, Soil pH | nih.gov |

| Agricultural Soil A | Aerobic | R-dichlorprop | 12.93 | Microbial activity, Soil pH | nih.gov |

| Agricultural Soil D | Aerobic | S-dichlorprop | 8.06 | Microbial activity, Lower organic matter | nih.gov |

| Agricultural Soil D | Aerobic | R-dichlorprop | 12.38 | Microbial activity, Lower organic matter | nih.gov |

| Soil | Aerobic | Racemic | 10 - 38 | Soil type (sandy loam, loam) | nih.gov |

| Sewage Sludge | Anaerobic | Racemic | > 49 (Persistent) | Lack of oxygen, Microbial community | nih.govscispace.com |

Ecological Impact on Non Target Biological Systems

Effects on Terrestrial Flora and Non-Crop Vegetation

The mode of action of Dichlorprop-P (B76475), the active form of Ethyl 2-(2,4-dichlorophenoxy)propionate, is pivotal to understanding its impact on terrestrial plant life. It is absorbed by the leaves and moves within the plant, inducing disorganized and uncontrolled cell division and growth that ultimately damages the plant's vascular tissue, leading to death. herts.ac.ukwikipedia.org

Impacts on Plant Growth and Reproduction

Exposure to Dichlorprop-P disrupts the normal life cycle of non-target broadleaf plants. By mimicking the plant hormone auxin, the herbicide triggers a cascade of detrimental physiological changes, including abnormal cell wall plasticity and protein synthesis. wikipedia.org This leads to malformations such as stem and leaf twisting, uncontrolled growth, and eventually, plant death. herts.ac.ukherts.ac.uk Recent research also suggests that the herbicide can induce a form of iron-dependent cell death, known as ferroptosis-like death, in plants by causing an accumulation of reactive oxygen species and disrupting cell membranes. nih.gov These actions effectively halt the plant's ability to grow, develop, and reproduce, preventing seed set and propagation.

Biodiversity Alterations in Plant Communities

The herbicide's selective nature is a primary driver of shifts in plant biodiversity. Because it primarily targets dicots (broadleaf plants) while having little effect on monocots (grasses), its use can significantly alter the composition of plant communities. herts.ac.ukherts.ac.uk In treated areas, this selective pressure can lead to a reduction in the abundance and diversity of native wildflowers and other broadleaf species, while promoting the dominance of grasses. This alteration of the natural vegetation can have cascading effects on the insects, birds, and other wildlife that depend on those specific plants for food and habitat. The expansion of invasive plants is a major threat to ecosystem health, and while herbicides are used to control them, their impact on non-target native plants can jeopardize the health of public lands. blm.gov

Aquatic Organism Responses to Environmental Concentrations

When this compound enters aquatic systems through runoff or spray drift, it can affect a wide range of non-target organisms. canada.ca The compound is not expected to be persistent in soil but may persist in aquatic environments depending on local conditions. herts.ac.uk

Sensitivity of Aquatic Flora

Aquatic plants, particularly vascular macrophytes, are highly sensitive to phenoxy herbicides like Dichlorprop-P. researchgate.netepa.gov These plants provide critical habitat and cover for fish and other aquatic life, and their loss can have significant ecological repercussions. epa.gov Studies have shown that these herbicides can be toxic to both vascular and non-vascular aquatic plants at varying concentrations. herts.ac.uk The high sensitivity of macrophytes has been confirmed in both laboratory and mesocosm studies. wfduk.org

Table 1: Toxicity of Dichlorprop-P and its Ethylhexyl Ester to Aquatic Flora

| Compound | Species | Type | Endpoint | Toxicity Value (mg ae/L) |

|---|---|---|---|---|

| Dichlorprop-P acid | Myriophyllum sibiricum | Vascular | 14-day EC50 (growth) | 0.013 |

| Dichlorprop-P acid | Myriophyllum sibiricum | Vascular | 60-day NOEC | 0.0033 |

| Dichlorprop-P 2-EHE | Aquatic Macrophyte | Vascular | EC50 | 2.68 |

This table summarizes the toxicity of Dichlorprop-P acid and its 2-ethylhexyl ester (EHE) to different aquatic plants. EC50 (Median Effective Concentration) is the concentration that causes an effect in 50% of the test population. NOEC (No Observed Effect Concentration) is the highest concentration at which no adverse effects are observed. Data from multiple sources. wfduk.org

Effects on Aquatic Invertebrate Populations

Aquatic invertebrates, such as daphnids (water fleas), are a crucial part of the aquatic food web, serving as a primary food source for many fish species. epa.gov Research indicates that some ester forms of phenoxy herbicides are moderately toxic to these organisms. herts.ac.uk While one study on the 2-ethylhexyl ester of Dichlorprop-P found no significant mortality in Daphnia magna after 48 hours, it did note sublethal effects such as floating at higher concentrations. regulations.gov Other studies on related 2,4-D compounds have shown that daphnids can be more sensitive than fish. researchgate.net A reduction in invertebrate populations can indirectly harm fish by depleting their food supply. epa.gov

Table 2: Acute Toxicity of Dichlorprop-P 2-Ethylhexyl Ester to Daphnia magna

| Exposure Time | Endpoint | Toxicity Value (mg total ae/L) | Observation |

|---|---|---|---|

| 48 hours | EC50 | >0.359 | No mortality observed |

| 24 hours | Sublethal Effect | 0.167 and higher | Daphnids observed floating |

This table shows the 48-hour median effective concentration (EC50) and observed sublethal effects of Dichlorprop-P 2-ethylhexyl ester on the freshwater invertebrate Daphnia magna. The ">" symbol indicates that no mortality was seen up to the highest concentration tested. regulations.gov

Influence on Fish and Amphibian Life Cycles

The impact on vertebrate aquatic life varies significantly between the acid and ester forms of the herbicide.

Fish: Studies consistently show that ester forms of phenoxy herbicides are more toxic to fish than the acid and salt forms. epa.gov The ethylhexyl ester of a related compound, 2,4-D, demonstrated higher toxicity to carp, inducing symptoms such as excitation, loss of balance, and lack of response to stimuli. researchgate.net While acid forms are generally rated as "practically non-toxic to slightly toxic," ester forms can be "slightly toxic to highly toxic." epa.gov Sublethal effects can also impact fish life cycles; exposure to 2,4-D has been shown to decrease fecundity in fathead minnows at high concentrations and cause behavioral changes and DNA damage in other species. nih.govnih.gov

Amphibians: Amphibians are considered particularly vulnerable to chemical pollutants due to their permeable skin and complex life cycles that span both aquatic and terrestrial environments. researchgate.netfroglife.org Exposure to various agricultural chemicals has been linked to a range of sublethal effects, including impaired growth, delayed metamorphosis, and disrupted biochemical pathways. froglife.org However, the direct impact of this compound is less clear. One study on wood frog tadpoles exposed to 2,4-D amine found no significant differences in most measured endpoints, though some variations in growth were observed in field settings that could not be conclusively linked to the herbicide. usask.ca Another study found that exposure to 2,4-D did not worsen the effects of a fungal infection in Italian crested newts. nih.gov While 2,4-D was not found to interfere with thyroid-mediated metamorphosis in Xenopus laevis tadpoles, the broader class of chlorophenoxy herbicides remains a concern for amphibian health. nih.govfroglife.org

Soil Microbial Community Structure and Functional Shifts

The persistence of dichlorprop (B359615) in soil is influenced by its stereochemistry, with different enantiomers exhibiting varied degradation rates. For instance, S-dichlorprop tends to be preferentially degraded over the R-dichlorprop enantiomer. The half-life of these enantiomers can vary based on soil properties, such as pH and organic matter content, with faster dissipation observed in soils with lower organic matter. nih.gov The critical role of microorganisms is highlighted by the observation that in sterilized soils, negligible dissipation of the compound occurs. nih.gov

Table 1: Degradation Half-Life (DT50) of Dichlorprop Enantiomers in Different Agricultural Soils

| Enantiomer | Soil A (Higher Organic Matter) | Soil D (Lower Organic Matter) |

|---|---|---|

| S-dichlorprop | 8.22 days | 8.06 days |

| R-dichlorprop | 12.93 days | 12.38 days |

Data sourced from a laboratory investigation on the enantioselective biodegradation of racemic dichlorprop. nih.gov

The impact of related phenoxy herbicides, such as 2,4-D butyl ester, has also been shown to be concentration-dependent. researchgate.net Lower concentrations may stimulate the growth of culturable bacteria and actinomycetes, while higher concentrations can lead to a decline in these microbial populations, with the exception of fungi, which may increase over time. researchgate.net These effects are often more pronounced in soils with lower organic matter and fertility, as organic matter can adsorb the herbicide, thereby reducing its bioavailability and toxic effects on soil biota. researchgate.net

Impact on Nutrient Cycling Processes

Soil microorganisms are fundamental to nutrient cycling, a process vital for maintaining soil fertility and ecosystem health. mdpi.com The application of phenoxy herbicides can influence the enzymatic activities that drive these cycles. mdpi.commdpi.com Soil enzymes are crucial for the decomposition of organic matter and the transformation of essential nutrients like carbon, nitrogen, and phosphorus. dntb.gov.ua

Effects on Beneficial Soil Microorganisms

The application of dichlorprop and related compounds can have varied effects on beneficial soil microorganisms. A significant functional shift observed is the enrichment of microbial populations capable of utilizing the herbicide as a carbon and energy source. nih.govconicet.gov.ar For dichlorprop, its application can stimulate the growth of specific degrader organisms. nih.gov For example, the preferential degradation of the S-enantiomer has been linked to degraders from the Sphingomonadaceae family. nih.gov Similarly, the application of (R,S)-dichlorprop has been shown to induce the proliferation and expression of multiple dioxygenase-encoding genes (rdpA, sdpA, and tfdA), which are key to the degradation of phenoxypropionate herbicides. nih.gov

Bioaccumulation and Biotransformation in Ecological Food Webs (excluding human food chains)

Once introduced into the environment, this compound and its parent compound, dichlorprop, can be subject to biotransformation and have the potential to enter ecological food webs. Ester forms of phenoxy herbicides, such as the 2-ethylhexyl ester of dichlorprop-p, are known to undergo hydrolysis in soil and water, breaking down into the parent acid (dichlorprop-p). epa.gov This acid form is more water-soluble and mobile in the environment. juniperpublishers.com

Biotransformation is a key process in the environmental fate of these compounds. In aquatic systems, dichlorprop-p is susceptible to degradation through microbial-mediated processes. epa.gov While aerobic degradation is typically rapid, phenoxy herbicides are more persistent under anaerobic conditions. nih.gov Studies on the analogous compound 2,4-D show that under anoxic conditions, it can be transformed into various intermediate products through microbial action. This process often involves the removal of the acetic acid side chain to form phenols, followed by reductive dehalogenation.

Table 2: Key Intermediates in the Anaerobic Biotransformation of 2,4-D

| Parent Compound | Intermediate Product |

|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichlorophenol (B122985) (2,4-DCP) |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 4-Chlorophenoxyacetic acid (4-CPA) |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 4-Chlorophenol (B41353) (4-CP) |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2-Chlorophenol (2-CP) |

These intermediates are formed through various microbial degradation pathways of 2,4-D, a compound structurally similar to dichlorprop.

The potential for bioaccumulation in aquatic food webs is a significant ecological concern. researchgate.netepa.gov While specific bioaccumulation factors for this compound are not widely documented, the properties of phenoxy herbicides suggest a potential for uptake by aquatic organisms. nih.govresearchgate.net The ester formulations, in particular, are recognized as being toxic to fish and aquatic invertebrates. juniperpublishers.com These organisms form the base of many aquatic food webs. epa.gov Effects on these primary consumers can have cascading consequences for higher trophic levels. For example, sublethal effects, such as impaired growth, reproduction, or behavior in fish, can disrupt the food web structure even without direct mortality. researchgate.net Given their persistence and potential for long-range transport, some related chemical pollutants can bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain, posing risks to top predators. epa.gov

Analytical Methodologies for Quantification and Environmental Monitoring

Extraction and Sample Preparation Techniques for Diverse Matrices

The choice of extraction technique depends heavily on the physicochemical properties of the target analyte and the nature of the sample matrix (e.g., water, soil, sediment, biological tissues). The primary goal is to efficiently transfer the analyte from the sample into a solvent, while minimizing co-extraction of interfering substances.

Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and purification of analytes from liquid samples. nih.gov For phenoxy acid herbicides and their esters, SPE offers an efficient alternative to traditional liquid-liquid extraction, reducing solvent consumption and improving sample throughput.

The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while the bulk of the sample matrix passes through. After a washing step to remove interferences, the analyte is eluted with a small volume of an appropriate solvent. For acidic herbicides like Dichlorprop (B359615), which is the hydrolysis product of Ethyl 2-(2,4-dichlorophenoxy)propionate, sample pH is a critical parameter. The pH of the water sample is typically adjusted to be acidic to ensure the analyte is in its non-ionized form, promoting its retention on nonpolar sorbents like C18. epa.gov In one method for soil analysis, a combination of acetic acid, methanol (B129727), and water is used for the initial extraction, with the resulting aqueous solution being passed through a C18 SPE column. epa.gov

Table 1: Example of SPE Parameters for Related Compounds in Soil

| Parameter | Condition | Reference |

|---|---|---|

| Analyte | Dichlorprop-P (B76475) 2-Ethylhexyl Ester | epa.gov |

| Matrix | Soil | epa.gov |

| Initial Extraction | Acetic acid, methanol, and water | epa.gov |

| SPE Sorbent | C18 | epa.gov |

| Elution Solvent | Acetone/hexane mixture for metabolites; Methanol/acetone for Dichlorprop-P | epa.gov |

Liquid-Liquid Extraction (LLE) is a conventional and robust method for isolating analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the analysis of related phenoxy acids in water, the sample is first acidified to a pH below the acid dissociation constant (pKa) of the analyte, converting it to its less polar, protonated form. This significantly enhances its partitioning into a nonpolar organic solvent like ethyl acetate (B1210297) or diethyl ether. semanticscholar.orgresearchgate.net

The process generally involves vigorous shaking of the acidified sample with the extraction solvent in a separatory funnel. semanticscholar.org After allowing the phases to separate, the organic layer containing the analyte is collected. This process may be repeated multiple times to ensure quantitative recovery. The combined organic extracts are then dried, typically over anhydrous sodium sulfate (B86663), and concentrated before instrumental analysis. semanticscholar.org Salt-assisted LLE, where a salt like sodium chloride is added to the aqueous phase, can be employed to decrease the solubility of the analyte in the aqueous phase and improve extraction efficiency. semanticscholar.org

Chromatographic Separation Techniques

Chromatography is the cornerstone of modern analytical chemistry for separating complex mixtures. For this compound and its related compounds, both gas and liquid chromatography are extensively used.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Since phenoxy acids are polar and have low volatility, they typically require a derivatization step, such as methylation, to convert them into more volatile esters suitable for GC analysis. epa.gov The ester form, this compound, is more amenable to direct GC analysis, though methods often involve hydrolysis to the acid followed by re-esterification for uniformity. epa.gov

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for detecting chlorinated pesticides like Dichlorprop. cdc.gov It offers very low detection limits but is less selective than a mass spectrometer.

Mass Spectrometry (MS): GC coupled with a Mass Spectrometer (GC-MS) provides high selectivity and structural information, allowing for definitive identification of the analyte. epa.govcdc.govepa.gov The mass spectrometer separates ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that serves as a chemical fingerprint. For quantitative analysis, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. researchgate.net

Table 2: Example of GC-MS Parameters for a Related Compound

| Parameter | Condition | Reference |

|---|---|---|

| Analyte | 2,4-Dichloroanisole (a metabolite) | epa.gov |

| Instrument | Agilent Model 6890A GC with 5973N MS | epa.gov |

| Column | Durabond-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film) | epa.gov |

| Carrier Gas | Helium | epa.gov |

| Oven Program | 80°C (1.2 min), then to 320°C at 20°C/min, hold for 2.0 min | epa.gov |

| Detection Mode | Electron Impact (EI), monitoring m/z 176, 178, and 161 | epa.gov |

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds like phenoxy acids, often without the need for derivatization. nih.gov The separation is typically performed in reversed-phase mode, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol and acidified water. semanticscholar.orgresearchgate.net

Diode Array Detector (DAD) / Ultraviolet (UV) Detector: DAD or UV detectors are commonly used for the detection of phenoxy acids, as their aromatic ring structure exhibits strong absorbance in the UV region of the electromagnetic spectrum. researchgate.netnih.gov A DAD detector has the advantage of acquiring the entire UV spectrum simultaneously, which can aid in peak identification and purity assessment. The detection wavelength is typically set around 230 nm or 280 nm for optimal sensitivity. semanticscholar.org

Table 3: Example of HPLC-DAD/UV Conditions for a Related Compound

| Parameter | Condition | Reference |

|---|---|---|

| Analyte | 2,4-Dichlorophenoxyacetic acid (2,4-D) | semanticscholar.org |

| Instrument | Agilent 1260 infinity | semanticscholar.org |

| Column | Reversed-phase C18 (250 mm x 4 mm, 5 µm particle size) | semanticscholar.org |

| Mobile Phase | Methanol and 0.1% phosphoric acid in water | semanticscholar.org |

| Detection | Diode Array Detector (DAD) at 230 and 280 nm | semanticscholar.org |

| Limit of Detection (LOD) | 0.45 µg/mL | semanticscholar.org |

| Limit of Quantitation (LOQ) | 2 µg/mL | semanticscholar.org |

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the preferred technique for multi-residue analysis of pesticides in complex matrices due to its exceptional sensitivity, selectivity, and specificity. nih.goveconference.io This method allows for the direct analysis of phenoxy acids without derivatization. tdl.org

The technique uses an initial mass spectrometer (MS1) to select the specific parent ion (or precursor ion) of the target analyte, which is then fragmented in a collision cell. A second mass spectrometer (MS2) analyzes the resulting fragment ions (or product ions). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces matrix interference, enabling reliable quantification at very low concentrations. epa.goveconference.io Analysis is often performed using electrospray ionization (ESI) in negative mode, which is highly efficient for acidic compounds. epa.goveconference.io For the analysis of esters like the 2-ethylhexyl ester of Dichlorprop, the instrument monitors the same ion transitions as the parent acid, as hydrolysis is assumed during sample processing. epa.gov

Table 4: Example of LC-MS/MS Parameters for Dichlorprop (2,4-DP)

| Parameter | Condition | Reference |

|---|---|---|

| Analyte | 2,4-DP-p and its 2-EH ester | epa.gov |

| Instrument | Agilent 1290 Infinity HPLC with Sciex TripleQuad 6500 MS | epa.gov |

| Column | Phenomenex Onyx C18 Monolithic (100 mm x 3.0 mm) | epa.gov |

| Mobile Phase | Gradient of water with 0.1% formic acid and methanol with 0.1% formic acid | epa.gov |

| Ionization Mode | ESI Negative (TurboIon Spray) | epa.gov |

| Precursor Ion (m/z) | 233 | epa.gov |

| Product Ions (m/z) | 161 (Quantification), 163 (Confirmation) | epa.gov |

| Limit of Quantitation (LOQ) in Soil | 0.01 mg/kg | epa.gov |

Derivatization Strategies for Enhanced Detection and Selectivity

The quantification of this compound and its primary metabolite, dichlorprop, in environmental and biological matrices often necessitates a derivatization step prior to analysis, particularly when using gas chromatography (GC). nih.govresearchgate.net The inherent polarity and low volatility of the parent acid, dichlorprop, which contains a free carboxylic group, make it unsuitable for direct GC analysis. nih.gov Derivatization converts the analyte into a more volatile and thermally stable form, enhancing its chromatographic properties and detection sensitivity. nih.gov

Several derivatization strategies have been developed for chlorophenoxy acid herbicides. Silylation is a common approach, utilizing reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoracetamide (MTBSTFA) or t-butyldimethylsilyl N,N-dimethyl carbamate (B1207046) to form silyl (B83357) esters. researchgate.net The resulting tert-butyldimethylsilyl (TBDMS) derivatives are particularly advantageous for mass spectrometry (MS) detection, as they produce a characteristic and dominant ion at [M-57]+, which corresponds to the loss of a tert-butyl group during electron impact ionization, aiding in selective identification. nih.govresearchgate.net

Esterification, specifically methylation, is another widely used technique. Reagents like boron trifluoride in methanol (BF₃/methanol) or dimethyl sulfate are employed to convert the carboxylic acid group into a methyl ester. researchgate.netepa.gov This process can be accelerated using microwave assistance, which simultaneously extracts and derivatizes the analytes, significantly reducing sample preparation time compared to conventional heating methods. nih.gov For analysis of water samples, an on-line derivatization technique in the GC injection port using tetraalkylammonium salts has also been proven effective. nih.gov